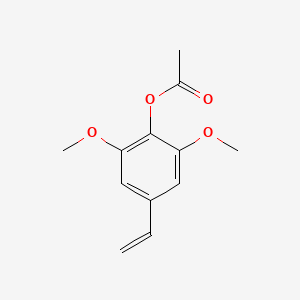

4-Acetoxy-3,5-dimethoxystyrene

描述

Significance of Bio-based Monomers and Derivatives in Sustainable Chemistry

The push towards sustainable chemistry has highlighted the importance of bio-based monomers as alternatives to traditional petroleum-based feedstocks. rsc.orgmdpi.com These renewable resources, which include materials like plant waste and algae, are central to producing bio-based polymers. stahl.com The goal is to lessen the environmental impact associated with fossil fuels, which are finite and contribute to greenhouse gas emissions. stahl.comencyclopedia.pub

Bio-based monomers are crucial for creating more sustainable polymers, sometimes referred to as bioplastics. encyclopedia.pubbohrium.com These materials often have a smaller carbon footprint and can be biodegradable, breaking down into carbon dioxide, methane, and water without releasing toxic substances. stahl.comencyclopedia.pub The development of these monomers is a key strategy for bridging the gap between renewable sources and the production of sustainable polymers. rsc.org

There are two primary methods for creating bio-based polymers. The first, biosynthesis, involves the natural production of polymers by organisms like plants and algae. stahl.com The second method involves the polymerization of bio-based monomers, where simple, naturally occurring compounds are chemically linked together. stahl.com Innovations in this area, such as the use of plasticizers and nanocomposites, are expanding the applications of these polymers in fields like medicine, industry, and agriculture. stahl.com

Structural Context within Styrene (B11656) and Phenolic Compound Families

4-Acetoxy-3,5-dimethoxystyrene belongs to the family of substituted styrenes, which are aromatic organic compounds. Its core structure consists of a styrene backbone—a vinyl group attached to a benzene (B151609) ring—with additional acetoxy and dimethoxy groups.

Styrene and its Derivatives: Styrene itself is a vinyl aromatic phenol (B47542). brewingforward.com The addition of various functional groups to the styrene structure gives rise to a wide range of derivatives with diverse chemical properties and applications. For example, 4-acetoxystyrene (B54282) is a related compound used in microlithography and as a precursor to other useful chemicals. sigmaaldrich.com

Phenolic Compounds: Phenolic compounds are characterized by a hydroxyl (-OH) group attached to an aromatic ring. britannica.com This family is vast and includes simple phenols, phenolic acids, and flavonoids. mdpi.comresearchgate.net The presence of the hydroxyl group makes phenols more acidic than alcohols and allows them to form strong hydrogen bonds, influencing their solubility and boiling points. britannica.com this compound is derived from a phenolic compound, and its structure includes methoxy (B1213986) groups, which are also common in natural phenolic compounds like those found in lignin (B12514952). mdpi.comresearchgate.net

The structural characteristics of this compound, with its combination of a reactive vinyl group and functionalized aromatic ring, make it a versatile building block in polymer chemistry. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its role as a bio-based monomer for creating novel polymers. researchgate.net One significant area of investigation is its synthesis from renewable resources, particularly from lignin building blocks like syringaldehyde (B56468). researchgate.net This aligns with the broader goals of sustainable chemistry to utilize biomass as a feedstock. encyclopedia.pub

A key research trajectory involves the polymerization of this compound, often through free-radical polymerization, to create polystyrene alternatives. researchgate.net Following polymerization, the acetoxy group can be hydrolyzed to reveal a phenolic hydroxyl group. researchgate.net This functionality opens up possibilities for further modifying the polymer's properties. researchgate.net

Additionally, research explores the thermal properties and hydrogen bonding characteristics of polymers derived from this compound and related compounds. acs.orgresearchgate.net Understanding these properties is crucial for developing materials with specific performance characteristics. The compound is also used as a research chemical, indicating its utility in a variety of laboratory settings. theclinivex.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 46501-14-8 nih.govbiosynth.comambeed.combldpharm.com |

| Molecular Formula | C₁₂H₁₄O₄ nih.govbiosynth.com |

| Molecular Weight | 222.24 g/mol nih.govbiosynth.com |

| IUPAC Name | (4-ethenyl-2,6-dimethoxyphenyl) acetate (B1210297) nih.gov |

| Synonyms | 4-vinylsyringol acetate |

Structure

3D Structure

属性

IUPAC Name |

(4-ethenyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGUNWMOLOQVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679899 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46501-14-8 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Acetoxy 3,5 Dimethoxystyrene

Traditional Acetylation Routes

The most conventional and direct pathway to 4-acetoxy-3,5-dimethoxystyrene involves the chemical modification of its immediate precursor, 4-hydroxy-3,5-dimethoxystyrene (HDMS). This method is centered on the well-understood chemistry of phenolic acetylation.

Acetylation of 4-Hydroxy-3,5-dimethoxystyrene (HDMS)

The primary traditional synthetic route to this compound is the acetylation of 4-hydroxy-3,5-dimethoxystyrene, also known as canolol or 4-vinylsyringol. bohrium.com This reaction specifically targets the phenolic hydroxyl (-OH) group on the benzene (B151609) ring. The conversion of this hydroxyl group into an acetoxy (-OAc) group is a critical transformation that not only yields the desired product but also enhances the compound's stability and modifies its reactivity for subsequent polymerization processes. This synthetic step is foundational in preparing bio-based styrene (B11656) alternatives from derivatives of ligno-phytochemicals. researchgate.net

Reaction Conditions and Process Variants (e.g., use of pyridine (B92270), acetic anhydride)

The acetylation of HDMS is typically carried out using an acetylating agent in the presence of a base or catalyst. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this transformation. researchgate.net The reaction can be facilitated by a base such as pyridine or a salt like sodium acetate (B1210297). researchgate.net Process variants may involve conducting the reaction in different phases, including in solution or as a melt, often with mild heating to promote the efficient transfer of the acetyl group.

An optimized protocol demonstrates the specific conditions for this acetylation. researchgate.net In this procedure, a mixture of HDMS and a catalytic amount of sodium acetate is dissolved in acetic anhydride and heated. researchgate.net This method provides a clear and effective pathway to the target molecule.

Optimized Acetylation Protocol

| Parameter | Condition |

|---|---|

| Reactant | 4-Hydroxy-3,5-dimethoxystyrene (HDMS) |

| Reagents | Acetic anhydride, Sodium acetate (catalyst) |

| Temperature | 90 °C |

| Reaction Time | 30 minutes |

Data derived from an optimized laboratory procedure for the acetylation of HDMS to produce this compound. researchgate.net

Yield Optimization Strategies and Purity Considerations

High yield and purity are critical for the utility of this compound as a monomer. Optimization strategies focus on precise control of reaction conditions and effective post-reaction workup procedures. For instance, using a defined ratio of reactants and catalyst at a specific temperature for a set duration can maximize conversion while minimizing side reactions. researchgate.net

Following the reaction, a multi-step workup procedure is essential for isolating a pure product. researchgate.net This typically involves adding a solvent like ethyl acetate, followed by washing with a saturated brine solution to remove the bulk of water-soluble impurities. researchgate.net The organic layer is then acidified, often with a hydrochloric acid solution, to neutralize any remaining base and facilitate product separation. researchgate.net Precipitation of the final product from the solution yields the purified compound, which is then dried under vacuum to remove residual solvents. researchgate.net Such rigorous purification is necessary because the presence of impurities, including any unreacted HDMS, can interfere with subsequent polymerization reactions. google.com

Chemoenzymatic Cascade Approaches

In response to a growing demand for greener and more sustainable chemical manufacturing, chemoenzymatic cascade processes have been developed. These modern strategies combine the high selectivity of enzymes with the efficiency of traditional chemical reactions, often in a single pot.

Integration of Enzymatic Decarboxylation and Chemical Acetylation

Recent advancements have led to the design of a chemoenzymatic cascade that integrates enzymatic decarboxylation with chemical acetylation in a one-pot, two-step process. researchgate.net This approach begins with a bio-based phenolic acid precursor, which is first converted into an intermediate hydroxystyrene (B8347415) through an enzymatic reaction. nih.gov Following this biocatalytic step, a chemical acetylation is performed in situ to yield the final acetylated product.

This integrated process offers significant advantages, including the use of renewable and environmentally benign solvents like cyclopentyl methyl ether (CPME). nih.gov The development of these cascades represents a scalable and more sustainable alternative to purely chemical synthetic routes, demonstrating the feasibility of using multistep chemoenzymatic reactions to produce valuable chemicals from biorefinery feedstocks. nih.gov Research has demonstrated the success of this strategy on a large scale, achieving high isolated yields of related acetylated hydroxystyrenes. researchgate.netnih.gov

Role of Phenolic Acid Decarboxylase (PAD) in Precursor Formation

The key biocatalyst in the chemoenzymatic synthesis of this compound is the enzyme Phenolic Acid Decarboxylase (PAD). mdpi.com PAD catalyzes the non-oxidative decarboxylation of p-hydroxycinnamic acids to produce the corresponding vinyl phenol (B47542) derivatives. mdpi.comresearchgate.net

Specifically for the synthesis of the HDMS precursor, PAD acts on sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). bohrium.comresearchgate.netnih.gov Sinapic acid is an abundant phenolic compound found in agro-industrial residues like rapeseed meal. bohrium.comnih.gov The enzyme selectively removes the carboxylic acid group from the side chain of sinapic acid, yielding 4-hydroxy-3,5-dimethoxystyrene (canolol). bohrium.comresearchgate.net Some PAD enzymes, such as the one derived from the fungus Neolentinus lepideus, exhibit outstanding activity and efficiency for this specific transformation, achieving molar yields as high as 92% in vitro. bohrium.com This highly efficient enzymatic step is crucial for supplying the precursor needed for the subsequent chemical acetylation in the cascade process. researchgate.net

Relative Activity of N. lepideus PAD on Various Phenolic Acids

| Substrate | Relative Specific Activity (%) |

|---|---|

| Ferulic Acid | 100 |

| Sinapic Acid | 24.9 |

| p-Coumaric Acid | 13.4 |

| Caffeic Acid | 3.9 |

Data showing the relative decarboxylation activity of NlePAD on different p-hydroxycinnamic acids, with ferulic acid set as the benchmark. bohrium.com

Solvent Selection and Enzyme Stability in Green Synthesis

Green synthesis routes to this compound often employ a chemoenzymatic cascade that combines the enzymatic decarboxylation of a precursor like sinapic acid to form 4-hydroxy-3,5-dimethoxystyrene (canolol or 4-vinylsyringol), followed by a chemical acetylation step. The success of this approach is highly dependent on the reaction medium, which must support both enzyme stability and efficient chemical conversion while also allowing for high substrate solubility.

Phenolic acid decarboxylases (PADs), the key enzymes in this pathway, have been studied in various systems, including aqueous solutions, organic solvents, biphasic systems, and deep eutectic solvents (DES). nih.govacs.org The limited solubility of phenolic acid precursors like sinapic acid in aqueous buffers is a significant challenge for industrial-scale production. nih.gov To overcome this, non-conventional solvents are explored. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have shown great promise. For instance, mixtures of choline (B1196258) chloride (ChCl)-based DES and buffer can substantially increase the solubility of substrates like ferulic acid, a structural analog of sinapic acid. nih.gov Increasing the reaction temperature can further enhance solubility, but this requires thermostable enzymes. nih.govacs.org

Recent research has focused on engineering more robust PAD enzymes. Through techniques like ancestral sequence reconstruction, thermostable PAD variants have been developed with significantly increased half-lives at elevated temperatures (e.g., a half-life of 45 hours at 60°C). nih.gov This enhanced stability allows reactions to be run at higher temperatures, which not only improves substrate solubility but also increases reaction rates. nih.gov

For the integrated chemoenzymatic cascade, computational and experimental solvent screening has identified cyclopentyl methyl ether (CPME) as an effective and renewable solvent. This solvent facilitates both the enzymatic decarboxylation and the subsequent in-situ acetylation, leading to a clean, one-pot, two-step process with high yields. The use of immobilized PAD in such systems further enhances reusability and process scalability.

Table 1: Effect of Temperature and Solvent System on Ferulic Acid Solubility (Analogue to Sinapic Acid)

| Solvent System | Temperature (°C) | Solubility (g/L) |

| 50 mM Phosphate Buffer (pH 6) | 30 | 1.5 |

| 50 mM Phosphate Buffer (pH 6) | 60 | 2.6 |

| 70% (v/v) ChCl-based DES/Buffer | 30 | 7.4 |

| 70% (v/v) ChCl-based DES/Buffer | 60 | 10.6 |

| Data sourced from a study on ferulic acid, a structurally similar hydroxycinnamic acid. nih.gov |

Alternative Biosynthetic and Chemical Precursor Pathways

Beyond direct chemoenzymatic routes, several alternative chemical and biosynthetic pathways are employed to produce the styrene core structure, which is subsequently acetylated.

Derivations from Cinnamic Acids via Decarboxylation

The most direct precursor to this compound is 4-hydroxy-3,5-dimethoxystyrene (4-vinylsyringol), which is produced by the decarboxylation of sinapic acid. rsc.orgresearchgate.net This reaction can be achieved through thermal, chemical, or enzymatic methods.

Thermal and Chemical Decarboxylation: Heating sinapic acid, especially in the presence of a base, can induce decarboxylation to form 4-vinylsyringol. rsc.org Efficient, catalyst-free protocols have also been developed, where heating trans-4-hydroxycinnamic acids in a solvent like DMF at high temperatures (170–220°C) yields the corresponding 4-vinylphenols without significant polymerization. nih.gov

Enzymatic Decarboxylation: A greener alternative involves the use of phenolic acid decarboxylases (PADs). researchgate.netnih.gov These enzymes, found in various microorganisms, catalyze the non-oxidative decarboxylation of p-hydroxycinnamic acids. researchgate.netnih.gov For example, a PAD from the fungus Neolentinus lepideus has shown outstanding activity for decarboxylating sinapic acid to canolol with a molar yield of 92% in aqueous media. nih.gov This enzyme is active over a broad pH (5.5-7.5) and temperature (30-55°C) range. nih.gov Another engineered PAD, designated SA decarboxylase (SAD), has been used in biphasic reactor systems to produce canolol from sinapic acid extracted from canola meal. rsc.org

Once 4-vinylsyringol is obtained, it is acetylated to yield this compound. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Knoevenagel Condensation and Subsequent Decarboxylation Strategies

An alternative route starts from a benzaldehyde (B42025) precursor, specifically syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). This pathway involves a Knoevenagel condensation with an active methylene (B1212753) compound, typically malonic acid, followed by a decarboxylation step. scirp.orgtandfonline.comresearchgate.net

The Knoevenagel-Doebner modification is a well-established method where an aromatic aldehyde reacts with malonic acid. scirp.orgtandfonline.com The reaction is often catalyzed by a weak base like piperidine, with pyridine serving as both a catalyst for the subsequent decarboxylation and as the solvent. tandfonline.comwikipedia.org The initial condensation product is a substituted cinnamic acid (in this case, sinapic acid), which then decarboxylates upon heating to form the vinyl derivative (4-vinylsyringol). scirp.org

To create a more environmentally friendly process, "green" Knoevenagel procedures have been developed. These methods avoid toxic solvents like pyridine and use more benign catalysts such as ammonium (B1175870) bicarbonate. tandfonline.comresearchgate.net The reaction can be performed solvent-free, followed by solid-phase decarboxylation, leading to high yields. tandfonline.com Controlling the reaction temperature is crucial; for instance, performing the condensation of syringaldehyde and malonic acid below 80°C can suppress the second decarboxylation step, allowing for the optimized production of sinapic acid with yields up to 78%. scirp.org

Table 2: Knoevenagel-Doebner Reaction Optimization for Sinapic Acid Synthesis

| Catalyst System | Solvent | Temperature (°C) | Key Outcome | Yield (%) |

| Piperidine/Pyridine | Pyridine | 70 | Optimized for sinapic acid production | 78 |

| Piperidine/Pyridine | Pyridine | >70 | Formation of 4-vinylsyringol observed | - |

| Ammonium Bicarbonate | Solvent-free | - | Green synthesis of cinnamic acids | Good to Excellent |

| Data compiled from studies on the Knoevenagel-Doebner condensation of syringaldehyde. scirp.orgtandfonline.com |

Wittig Reaction Pathways for Styrene Derivatives

The Wittig reaction provides a powerful and versatile method for synthesizing alkenes from carbonyl compounds. google.comrsc.org This pathway can be adapted to produce this compound by reacting a suitable benzaldehyde with a phosphonium (B103445) ylide.

The general strategy involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (the Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. google.com To synthesize the target compound, 4-acetoxy-3,5-dimethoxybenzaldehyde (B1202025) would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide salt with a strong base. google.com

Alternatively, the reaction can start with 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). A Wittig reaction would first produce 4-hydroxy-3,5-dimethoxystyrene, which is then acetylated in a subsequent step to yield the final product. google.com This two-step approach is analogous to methods used for producing 4-acetoxystyrene (B54282) from p-hydroxybenzaldehyde. google.comgoogle.com The key advantage of the Wittig reaction is that it fixes the position of the newly formed double bond, avoiding the formation of isomeric byproducts that can occur in some elimination reactions. rsc.org

Synthesis of Related Structural Analogs and Intermediates

The synthetic methodologies described are also applicable to a range of structural analogs, which are important for creating polymers with varied properties. Key analogs include 4-acetoxy-3-methoxystyrene (AMS) and 4-acetoxystyrene (AS). researchgate.net

The synthesis of these analogs follows parallel pathways:

4-Vinylguaiacol (precursor to AMS): This compound is produced by the decarboxylation of ferulic acid, another abundant, bio-based p-hydroxycinnamic acid. researchgate.netresearchgate.net Both enzymatic and chemical decarboxylation methods are effective. researchgate.netmdpi.com It can also be synthesized via the Knoevenagel condensation of vanillin. mdpi.com

4-Vinylphenol (B1222589) (precursor to AS): This analog is derived from p-coumaric acid through similar decarboxylation strategies. nih.govresearchgate.net

These vinylphenols (4-vinylsyringol, 4-vinylguaiacol, and 4-vinylphenol) serve as key intermediates. They are typically produced and then acetylated to form their respective acetylated styrene monomers (ADMS, AMS, and AS). researchgate.net This two-stage process allows for the creation of a platform of bio-based monomers that can be used in free-radical polymerization to produce a variety of functional polymers. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 Acetoxy 3,5 Dimethoxystyrene

Common Chemical Transformations and Products

Phenolic compounds, particularly those with electron-donating substituents like hydroxyl or methoxy (B1213986) groups, are susceptible to oxidation to form quinones. nih.govyoutube.com In the case of 4-acetoxy-3,5-dimethoxystyrene, the phenolic hydroxyl is protected as an acetate (B1210297) ester. However, under oxidative conditions, hydrolysis can occur, followed by oxidation of the resulting 4-hydroxy-3,5-dimethoxystyrene (4-vinylsyringol).

The syringyl nucleus (3,5-dimethoxy-4-hydroxyphenyl) is known to form quinones upon oxidation. researchgate.net The oxidation of the corresponding phenol (B47542) can proceed through a phenoxyl radical intermediate. This radical can then react with oxygen or other oxidizing species, potentially leading to the loss of a methoxy group and the formation of an o-quinone or side-chain displacement to form a p-quinone. researchgate.net Oxidative enzymes or chemical oxidants like manganese dioxide (MnO₂) can facilitate these transformations in related lignin (B12514952) model compounds. nih.govresearchgate.net

| Starting Material (Post-hydrolysis) | Oxidizing Agent | Typical Product | Reference |

| 4-Hydroxy-3,5-dimethoxystyrene | Oxidative enzymes, O₂, Metal ions | p-quinone derivatives | nih.gov, researchgate.net |

| Syringyl model compounds | MnO₂ | Quinone structures | researchgate.net |

Reduction reactions of this compound can target the olefinic double bond, the aromatic ring, or potentially the functional groups.

Reduction of the Olefinic Double Bond: The vinyl group can be selectively reduced to an ethyl group (-CH₂CH₃) via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric pressure). libretexts.orgopenstax.org These conditions typically leave the aromatic ring and the acetoxy group intact.

Reduction of the Aromatic Ring: The benzene (B151609) ring is generally resistant to reduction. However, under more forcing conditions, such as high pressure and temperature with a platinum or rhodium catalyst, the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring. libretexts.orgopenstax.org The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) is another method to reduce aromatic rings. libretexts.org

Formation of Dihydroxystyrenes: The term "reduction" to form dihydroxystyrenes from this compound is not a direct conversion. It would involve a multi-step process. First, the acetoxy group must be converted to a hydroxyl group, which is achieved by hydrolysis, not reduction. ucalgary.caepo.org To obtain a dihydroxystyrene, one of the methoxy groups would also need to be converted to a hydroxyl group. This O-demethylation is typically achieved with strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles, rather than standard reduction methods. wikipedia.org Therefore, the formation of a dihydroxystyrene from this starting material is more accurately described as a combination of hydrolysis and demethylation.

| Functional Group | Reagents and Conditions | Product | Reference |

| Olefinic Double Bond | H₂, Pd/C, room temp. | 4-Acetoxy-3,5-dimethylethlbenzene | libretexts.org, openstax.org |

| Aromatic Ring | H₂, Pt or Rh/C, high pressure/temp. | 4-Acetoxy-3,5-dimethoxyethylcyclohexane | libretexts.org, openstax.org |

| Acetoxy Group (Hydrolysis) | aq. NaOH or NH₄OH | 4-Hydroxy-3,5-dimethoxystyrene | epo.org |

| Methoxy Group (Demethylation) | BBr₃ | Hydroxyl group | wikipedia.org |

Substitution Reactions

The chemical reactivity of this compound is principally dictated by its three key functional components: the acetoxy ester group, the aromatic ring with its methoxy substituents, and the vinyl group. While specific literature detailing a broad range of substitution reactions for this particular compound is limited, its reactivity can be reliably inferred from the characteristic transformations of these functional groups. The primary substitution reactions it is expected to undergo are nucleophilic acyl substitution (hydrolysis) at the ester, electrophilic substitution on the aromatic ring, and potential ether cleavage of the methoxy groups.

Nucleophilic Acyl Substitution: Hydrolysis of the Acetoxy Group The most prominent substitution reaction for this compound is the hydrolysis of its ester functional group. This reaction, a form of nucleophilic acyl substitution, converts the acetoxy group back to a hydroxyl group, yielding 4-hydroxy-3,5-dimethoxystyrene (also known as canolol or 4-vinylsyringol). This transformation can be catalyzed by either acid or base.

A known process for this transformation involves the hydrolysis of polymers of 3,5-disubstituted-4-acetoxystyrene. epo.org The reaction can be carried out using various hydrolyzing agents, including sodium hydroxide (B78521), potassium hydroxide, ammonia, or mineral acids like HCl. epo.org The mechanism involves the attack of a nucleophile (e.g., a hydroxide ion in base-catalyzed hydrolysis) on the electrophilic carbonyl carbon of the acetoxy group. This is followed by the elimination of the phenolate (B1203915) as a leaving group, which is subsequently protonated to yield the final 4-hydroxy-3,5-dimethoxystyrene product.

Electrophilic Aromatic Substitution The benzene ring of this compound is considered "activated" or highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents. nih.govmasterorganicchemistry.com The two methoxy groups (-OCH₃) at positions 3 and 5 are powerful activating groups that donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.org The acetoxy group (-OCOCH₃) at position 4 also donates electron density via resonance through its oxygen atom, further activating the ring.

These substituents also direct the position of incoming electrophiles. As strong ortho-, para-directors, the methoxy and acetoxy groups work in concert to direct new substituents to the ortho positions relative to the acetoxy group (positions 2 and 6), which are the only unsubstituted carbons on the ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are predicted to occur selectively at these sites. masterorganicchemistry.com

Ether Cleavage By analogy with structurally similar compounds, the methoxy groups of this compound can potentially undergo cleavage under strong acidic conditions, typically with Lewis acids. For instance, the related compound 3,4-dimethoxystyrene (B140838) can be deprotected (demethylated) with near-quantitative yield using boron tribromide (BBr₃), a potent Lewis acid. wikipedia.org This type of reaction is a nucleophilic substitution where a nucleophile (e.g., a bromide ion) attacks the methyl carbon of the ether, with the oxygen atom coordinated to the Lewis acid, leading to the cleavage of the O-CH₃ bond.

Comparison of Reactivity with Structurally Related Styrenes

The reactivity of this compound, particularly the reactivity of its vinyl group in processes like polymerization, is significantly influenced by the electronic properties of its aromatic substituents. Comparing it with other styrenes reveals how the interplay of electron-donating and electron-withdrawing effects modifies the electron density of the vinyl double bond and the stability of reaction intermediates.

This electronic enrichment has profound consequences for its reactivity:

Cationic Polymerization: Styrenes with electron-donating groups exhibit greatly enhanced reactivity in cationic polymerization. The EDGs stabilize the cationic intermediate formed upon addition of an electrophile to the vinyl group. Therefore, this compound is predicted to be far more reactive than styrene (B11656), p-chlorostyrene, and even p-methylstyrene in cationic polymerization, likely showing reactivity comparable to or greater than that of highly reactive monomers like p-methoxystyrene.

Radical Polymerization: The effect of substituents in radical polymerization is less pronounced but still significant. Studies have shown that styrenes with EWGs tend to polymerize faster than those with EDGs. This suggests that this compound might show a somewhat lower radical polymerization rate compared to styrenes bearing strong electron-withdrawing groups like p-cyanostyrene or p-nitrostyrene. However, its reactivity would still be comparable to other common styrene monomers.

The following table provides a comparative overview of the electronic properties and expected reactivity of this compound and other representative substituted styrenes.

| Compound Name | Substituent(s) | Hammett Constant (σₚ) of Substituent units.it | Electronic Effect | Expected Relative Reactivity in Cationic Polymerization |

| Styrene | -H | 0.00 | Neutral (Reference) | Baseline |

| p-Methoxystyrene | p-OCH₃ | -0.28 | Strong Electron-Donating | Very High |

| p-Methylstyrene | p-CH₃ | -0.14 | Weak Electron-Donating | High |

| p-Chlorostyrene | p-Cl | +0.24 | Weak Electron-Withdrawing | Low |

| This compound | 4-OCOCH₃, 3,5-(OCH₃)₂ | +0.31 (for p-OAc), -0.28 (for p-OMe) | Net Strong Electron-Donating | Very High |

Polymerization Studies and Material Science Applications of 4 Acetoxy 3,5 Dimethoxystyrene

Free Radical Polymerization of 4-Acetoxy-3,5-dimethoxystyrene (ADMS)

This compound (ADMS) is a bio-based monomer derived from lignin (B12514952) building blocks that serves as a precursor for creating polystyrene alternatives. tue.nl Its polymerization is a key step in transforming this renewable resource into a functional material.

The synthesis of poly(this compound) (PADMS) is accomplished through the free-radical polymerization of the ADMS monomer. tue.nl This chemical process links the individual monomer units into long polymer chains. The polymerization can be carried out in bulk or in a solution. tue.nl Conducting the reaction in a solvent is a common method used to help control the molecular weight of the resulting polymer. tue.nl Following polymerization, the acetoxy group on the polymer can be hydrolyzed to yield a phenolic functionality, opening avenues for further polymer modification. tue.nl

The free-radical polymerization of ADMS requires an initiator to commence the reaction. A commonly used initiator for this process is 2,2′-azobis(isobutyronitrile) (AIBN). tue.nl In a typical solution polymerization procedure, ADMS is dissolved in a solvent such as toluene. tue.nl The reaction is then carried out under controlled temperature, for example at 60°C for a duration of 24 hours. tue.nl These conditions have been shown to produce the PADMS polymer as an off-white solid in moderate yields of over 40%. tue.nl

To create materials with tailored properties, ADMS can be copolymerized with other vinyl monomers. While specific research detailing the copolymerization of ADMS is not extensively covered in the available literature, studies on the structurally similar monomer 4-acetoxystyrene (B54282) (AOST) provide a relevant framework for the potential of creating diverse copolymer architectures. uq.edu.au For example, 4-acetoxystyrene has been successfully copolymerized with t-butyl acrylate. uq.edu.au Using techniques such as conventional free radical polymerization (FRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, researchers have produced statistical, block, and gradient copolymers, each with unique properties influenced by its specific chain structure. uq.edu.au

Properties of this compound-Derived Polymers

The performance and potential applications of PADMS are determined by its material properties, particularly its mechanical and thermal characteristics.

Detailed quantitative data on the mechanical strength and durability of homopolymers of poly(this compound), such as tensile strength, elastic modulus, and elongation at break, are not extensively reported in the surveyed scientific literature. The evaluation of these properties is a critical area for future research to fully assess the viability of PADMS as a substitute for conventional polymers in various material science applications.

The thermal behavior of PADMS has been characterized using standard analytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). tue.nl DSC analysis measures the heat flow associated with thermal transitions in a material. From this, the glass transition temperature (Tg)—the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state—can be determined. For PADMS, the glass transition temperature has been reported to be 147°C. tue.nl

Thermogravimetric Analysis is used to assess the thermal stability of the polymer by measuring weight loss as a function of temperature. A key metric from TGA is the onset decomposition temperature, often reported as Td,5%, which is the temperature at which the polymer has lost 5% of its initial mass. For PADMS, this has been measured at 326°C, indicating its stability up to this temperature. tue.nl

| Polymer | Monomer Precursor | Glass Transition Temperature (Tg) in °C | Degradation Temperature (Td,5%) in °C |

|---|---|---|---|

| Poly(this compound) (PADMS) | This compound (ADMS) | 147 | 326 |

| Poly(acetoxy-3-methoxystyrene) (PAMS) | Acetoxy-3-methoxystyrene (AMS) | 122 | 340 |

| Poly(4-acetoxystyrene) (PAS) | 4-Acetoxystyrene (AS) | 113 | 355 |

| Polystyrene (PS) | Styrene (B11656) | 100 | 364 |

Influence of Hydrogen Bonding on Polymer Properties

The properties of polymers derived from this compound are significantly influenced by the potential for hydrogen bonding, particularly after modification. The precursor polymer, poly(this compound), lacks hydrogen bond-donating groups. However, upon hydrolysis of the acetoxy group to a phenolic hydroxyl group, the resultant poly(4-hydroxy-3,5-dimethoxystyrene) gains the ability to form strong intermolecular and intramolecular hydrogen bonds.

This introduction of hydrogen bonding has a profound effect on the material's thermal properties, most notably the glass transition temperature (T_g). The T_g is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Strong intermolecular forces, such as hydrogen bonds, restrict the mobility of polymer chains, thus requiring more thermal energy to induce this transition. Consequently, the T_g of the hydrolyzed, phenolic polymer is significantly higher than that of its acetylated precursor. This increase is attributed to the formation of a physical network of hydrogen bonds through the hydroxyl groups. Studies on polyhydroxystyrene derivatives have shown that the position of the hydroxyl group on the aromatic ring influences the readiness of hydrogen bond formation, which in turn affects the T_g. scispace.com

The presence of these hydroxyl groups and the resulting hydrogen bonds also impacts the polymer's solubility and mechanical properties. The increased polarity enhances solubility in polar solvents while the hydrogen bond network can contribute to increased stiffness and tensile strength of the material.

| Polymer | Abbreviation | Glass Transition Temperature (T_g) | Key Functional Group | Hydrogen Bonding Capability |

|---|---|---|---|---|

| Poly(this compound) | PADMS | ~122°C | Acetoxy | No (Acceptor only) |

| Poly(4-hydroxy-3,5-dimethoxystyrene) | PHDMS | ~169°C | Hydroxyl (Phenolic) | Yes (Donor & Acceptor) |

Antimicrobial Properties of Functionalized Polymers

Polymers functionalized with phenolic groups are widely investigated for their antimicrobial properties. frontiersin.org The hydroxyl group on the aromatic ring is a key pharmacophore that can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular functions. Following the hydrolysis of poly(this compound), the resulting phenolic polymer, poly(4-hydroxy-3,5-dimethoxystyrene), can be assessed for such activity.

Post-Polymerization Modification and Functionalization (e.g., Hydrolysis to Phenolic Polystyrenes)

A key advantage of using this compound as a monomer is the versatility offered by its acetoxy group, which acts as a protected form of the more reactive phenolic hydroxyl group. This protecting group strategy allows for controlled polymerization without interference from the acidic phenol (B47542) proton. After polymerization, the acetoxy group can be efficiently removed through a post-polymerization modification step, most commonly hydrolysis, to unmask the phenolic functionality.

This hydrolysis can be carried out under various conditions. Efficient conversion is often achieved using a base catalyst in a suitable solvent. For the closely related poly(4-acetoxystyrene), methods such as hydrazinolysis in 1,4-dioxane (B91453) have been shown to yield well-defined phenolic polymers substantially free from crosslinkages. emerald.com Other methods involve using sodium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide. emerald.com The choice of hydrolysis conditions is critical to avoid side reactions, such as coupling or gelation, which can occur with certain base-catalyzed deprotection methods. emerald.com

The successful hydrolysis of poly(this compound) yields poly(4-hydroxy-3,5-dimethoxystyrene), a functional polystyrene alternative. The resulting phenol side groups provide reactive sites for a wide range of further functionalization, allowing for the tailoring of the polymer's properties for specific applications.

Development of Bio-based Styrene Alternatives from this compound

This compound is a key platform molecule in the development of bio-based alternatives to styrene, a major commodity monomer derived from fossil fuels. Its synthesis leverages lignin, an abundant and underutilized component of lignocellulosic biomass. nsysu.edu.tw The monomer can be synthesized from lignin-derived building blocks such as syringaldehyde (B56468) or sinapinic acid.

The synthetic route typically involves several steps. For instance, starting from syringaldehyde, a green Knoevenagel condensation with malonic acid can be performed, followed by decarboxylation steps to yield 4-hydroxy-3,5-dimethoxystyrene (also known as 4-vinylsyringol). To improve its stability and polymerization behavior, this phenolic monomer is then acetylated to produce this compound. Researchers have focused on optimizing these synthetic steps to be more sustainable, for example, by using green solvents and developing chemoenzymatic cascades for scalable production. scholaris.ca

Once synthesized, this compound can be polymerized via techniques like free-radical polymerization. The resulting polymer, and its hydrolyzed phenolic counterpart, serve as direct bio-based replacements for polystyrene, contributing to a reduction in the chemical industry's dependence on fossil resources.

Applications in Advanced Polymeric Materials Research (e.g., block copolymers, redox polymers)

The functional nature of this compound makes it a valuable monomer for creating advanced polymeric materials with tailored architectures and properties.

Block Copolymers: Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of well-defined block copolymers. Research on the analogous monomer, 4-acetoxystyrene, has demonstrated the synthesis of various architectures, including AB diblock, statistical, and gradient copolymers. uq.edu.au These methods allow for the precise arrangement of different monomer units along the polymer chain. By incorporating this compound as one of the blocks, materials with distinct domains can be created. For example, a block copolymer could consist of a hard, glassy poly(this compound) segment and a soft, rubbery segment from another monomer. Post-polymerization hydrolysis of the acetoxy block would then introduce functionality into a specific domain of the nanostructure, opening possibilities in areas like nanoporous membrane fabrication or drug delivery.

Redox Polymers: The phenolic hydroxyl group in hydrolyzed poly(this compound) is redox-active. Phenols are excellent radical scavengers and antioxidants because they can donate their hydrogen atom to quench free radicals, forming a stable phenoxy radical. This inherent redox capability allows for the development of antioxidant polymers. acs.orgmdpi.com By covalently incorporating the syringyl phenol unit into the polymer backbone, the antioxidant functionality is permanently part of the material. acs.org This prevents the leaching of small-molecule additives, which is a common issue with traditional plastics. Such redox-active polymers have potential applications in food packaging to prolong shelf life, as stabilizers for other polymers to prevent oxidative degradation, and in biomedical applications where scavenging reactive oxygen species is beneficial. mdpi.comnih.gov

Mechanistic Biological Investigations of 4 Acetoxy 3,5 Dimethoxystyrene

Modulation of Cellular Signaling Pathways and Gene Expression

Furthermore, the metabolite of a resveratrol (B1683913) analogue, 3′-hydroxy-3,4,5,4′-tetramethoxy-stilbene, has been observed to affect the motility and proliferation of ovarian cancer cells, suggesting an influence on the gene expression related to cell migration. nih.gov Given the structural similarities, it is plausible that 4-Acetoxy-3,5-dimethoxystyrene could exert similar effects on cellular signaling and gene expression, although this requires direct experimental verification.

Influence on Cellular Metabolism

The influence of this compound on cellular metabolism has not been directly investigated. However, studies on its precursor, canolol, provide valuable information. Canolol has demonstrated significant cellular antioxidant activity. cabidigitallibrary.org In human hepatocarcinoma HepG2 cells, canolol has been shown to have prominent cellular antioxidant ability with low cytotoxicity. cabidigitallibrary.org This suggests that it can protect cells from oxidative damage, a key aspect of cellular metabolism.

The antioxidant capacity of canolol is attributed to its ability to scavenge free radicals, which can modulate cellular metabolic processes that are sensitive to oxidative stress. researchgate.net While acetylation can affect a compound's lipophilicity and cellular uptake, it is often associated with retained or enhanced biological activity. acs.org Therefore, this compound may also possess the ability to influence cellular metabolism by mitigating oxidative stress.

Table 1: Cellular Antioxidant Activity of Canolol and Other Phenolic Compounds

| Compound | EC50 (μmol/L) in HepG2 cells | IC50 (μmol/L) in HepG2 cells |

| Canolol | Not specified | 1887.08 ± 1.22 |

| Resveratrol | Not specified | Lower than Canolol |

| Sesamol | Not specified | Lower than Canolol |

| Sinapic acid | Not specified | Lower than Canolol |

| Data sourced from a study on the cellular antioxidant activity and cytotoxicity of canolol. cabidigitallibrary.org |

Enzyme Activity Modulation

While there is no specific data on the enzyme modulation activities of this compound, its precursor, canolol (4-vinylsyringol), has been suggested as a potential COX-2 inhibitor. Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Phenolic compounds, in general, are known to inhibit various enzymes involved in human diseases. nih.gov For example, they can inhibit pro-inflammatory mediators like cyclooxygenase (COX). nih.gov

The inhibitory effects of other vinyl-containing aromatic compounds, such as 4-vinylbenzaldehyde (B157712) and 4-vinylbenzoic acid, on mushroom tyrosinase have been reported. nih.gov These compounds were found to be reversible, mixed-type inhibitors of the enzyme. nih.gov This suggests that the vinyl group in the structure of this compound might contribute to its potential enzyme inhibitory activities.

Specific molecular docking studies for this compound are not available. However, in silico molecular docking studies of other dimethoxy-substituted compounds have been performed to understand their interactions with enzyme active sites. For example, derivatives of 3,4-dimethoxy-β-nitrostyrene have been studied for their interaction with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic diseases. mdpi.com

Similarly, molecular docking studies of a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) with EGFR and HER2 receptors have been conducted to understand its potential as an anticancer agent. nih.gov These studies highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of such molecules to the active sites of enzymes and receptors. mdpi.comnih.gov It can be hypothesized that the methoxy (B1213986) and acetoxy groups of this compound would play a significant role in its potential interactions with enzyme active sites.

Interaction with Molecular Targets and Pathways

Direct evidence for the interaction of this compound with specific molecular targets and pathways is currently lacking. However, based on the activities of its precursor, canolol, and related phenolic compounds, several potential targets can be proposed. Canolol has shown antiproliferative activity against human tumor cell lines, such as HeLa and MCF-7 cells, suggesting an interaction with molecular targets involved in cell proliferation and survival. nih.gov

Phenolic compounds are known to interact with a variety of molecular targets, including transcription factors like NF-κB and Nrf-2, which regulate antioxidant and inflammatory responses. nih.gov They can also inhibit enzymes such as angiotensin-converting enzyme (ACE) and those in the polyol pathway, which are implicated in hypertension and diabetic complications, respectively. nih.govnih.gov

Potential Role in Biochemical Reactions and Phenolic Compound Synthesis

This compound is a synthetic derivative of the naturally occurring phenolic compound 4-hydroxy-3,5-dimethoxystyrene (canolol). Canolol itself is formed through the decarboxylation of sinapic acid, a common phenolic acid found in plants. researchgate.net This decarboxylation can be achieved through thermal, chemical, or enzymatic methods.

The synthesis of this compound involves the acetylation of canolol, typically using acetic anhydride (B1165640). Therefore, in a biochemical context, this compound can be seen as a product of the detoxification or modification of canolol. The acetylation of phenolic compounds is a known metabolic pathway in some organisms. The presence of acetylated phenolics in nature suggests that this modification could be a biologically relevant process. acs.org

Antioxidant Properties of this compound Derivatives

The antioxidant capacity of this compound is intrinsically linked to its hydrolysis product, 4-hydroxy-3,5-dimethoxystyrene, also known as 4-vinylsyringol or canolol. Canolol is a potent antioxidant that is not naturally present in plants but is formed during the processing of oilseeds like canola and mustard. nih.govresearchgate.net It is produced via the thermal decarboxylation of sinapic acid, a major phenolic acid in these seeds. rsc.orgmdpi.com The investigation into the antioxidant properties of its derivatives provides insight into how structural modifications influence this activity.

Key derivatives of canolol include its own oligomers, such as dimers and trimers, which are formed during prolonged thermal treatments. researchgate.net Research has demonstrated that these oligomeric derivatives possess significantly enhanced antioxidant capabilities. Specifically, canolol dimers have been reported to exhibit twofold higher antioxidant activity than the canolol monomer. umanitoba.ca

Further understanding of its antioxidant nature can be gained by comparing canolol to other structurally related 4-vinylphenols, which are derived from corresponding hydroxycinnamic acids. A comparative study evaluated the antioxidant potential of 4-vinylsyringol (from sinapic acid), 4-vinylguaiacol (from ferulic acid), 4-vinylcatechol (from caffeic acid), and 4-vinylphenol (B1222589) (from p-coumaric acid). The study revealed a crucial finding: the antioxidant efficacy of these compounds is highly dependent on the system in which they are tested. researchgate.net

In homogeneous polar mediums, all the tested 4-vinyl derivatives showed weaker antioxidant activity than their corresponding phenolic acid precursors. researchgate.net However, in a heterogeneous emulsion system, the vinyl derivatives demonstrated higher activity than the parent acids. This suggests that the vinyl group, by increasing lipophilicity compared to the carboxylic acid group of the precursors, enhances the antioxidant's ability to function at lipid-water interfaces, which are common sites of oxidative stress in food and biological systems. researchgate.net Among the tested compounds in the emulsion system, 4-vinylguaiacol was identified as the most active antioxidant. researchgate.net

| Compound | Precursor Acid | Activity in Homogeneous Polar Medium (vs. Precursor) | Activity in Emulsion System (vs. Precursor) |

|---|---|---|---|

| 4-Vinylsyringol (Canolol) | Sinapic Acid | Weaker | Higher |

| 4-Vinylguaiacol | Ferulic Acid | Weaker | Higher |

| 4-Vinylcatechol | Caffeic Acid | Weaker | Higher |

| 4-Vinylphenol | p-Coumaric Acid | Weaker | Higher |

Structure-Activity Relationship Studies at a Molecular Level

The antioxidant mechanism of phenolic compounds like the active form of this compound is primarily defined by their ability to act as chain-breaking antioxidants. researchgate.net This function relies on the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. nih.gov The resulting phenoxyl radical is relatively stable and does not propagate the oxidative chain. The molecular structure of 4-hydroxy-3,5-dimethoxystyrene is particularly well-suited for this role, and its structure-activity relationship (SAR) is dictated by three key features: the phenolic hydroxyl group, the 4-vinyl group, and the two methoxy groups at positions 3 and 5.

The Phenolic Hydroxyl Group: The presence of the phenolic hydroxyl group is the single most important structural feature for the antioxidant activity. nih.gov It is the source of the hydrogen atom that is donated to scavenge free radicals. nih.gov In the case of this compound, the acetoxy group (-OAc) serves as a protecting group for the hydroxyl moiety. For the compound to exert its antioxidant effect, this group must be hydrolyzed to regenerate the free phenolic hydroxyl.

The 4-Vinyl Group: The vinyl substituent at the para-position relative to the hydroxyl group plays a significant role in modulating the compound's activity, particularly its behavior in different environments. Compared to its precursor, sinapic acid, which has a carboxylic acid group, the vinyl group increases the lipophilicity of the molecule. This structural change enhances its solubility and partitioning in lipid phases, leading to superior antioxidant performance in emulsion systems, as noted previously. researchgate.net

The 3,5-Dimethoxy Groups: The two methoxy groups (-OCH₃) at the ortho-positions relative to the hydroxyl group are critical for the high antioxidant potency of this molecule. These electron-donating groups influence the antioxidant capacity in two primary ways:

Electronic Effects: The methoxy groups donate electron density to the aromatic ring, which weakens the O-H bond of the phenolic group. This facilitates the donation of the hydrogen atom to a radical. nih.gov

Steric and Stabilization Effects: The methoxy groups provide steric hindrance around the phenolic hydroxyl group. nih.gov More importantly, they stabilize the resulting phenoxyl radical through resonance after the hydrogen atom has been donated. This increased stability of the radical form makes the parent molecule a more effective antioxidant. nih.gov Studies on other phenolic compounds have confirmed that methoxy groups ortho to a phenolic hydroxyl can play a synergistic role in enhancing antioxidant capacity. nih.gov

Advanced Analytical Characterization Methodologies in 4 Acetoxy 3,5 Dimethoxystyrene Research

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 4-acetoxy-3,5-dimethoxystyrene and for monitoring reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H-NMR spectra provide information about the chemical environment of hydrogen atoms. Key expected signals for this compound include:

A singlet for the methyl protons of the acetoxy group.

A singlet for the methoxy (B1213986) group protons.

Signals corresponding to the aromatic protons.

Signals for the vinyl group protons, typically exhibiting characteristic splitting patterns.

¹³C-NMR spectra reveal the different carbon environments in the molecule. Expected resonances for this compound would correspond to:

The methyl carbon of the acetoxy group.

The carbonyl carbon of the acetoxy group.

The methoxy carbons.

The aromatic carbons, with distinct signals for substituted and unsubstituted positions.

The carbons of the vinyl group.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.30 | Singlet | Acetoxy (CH₃) |

| ¹H | ~3.80 | Singlet | Methoxy (OCH₃) |

| ¹H | ~5.20 - 6.70 | Multiplets | Vinyl (CH=CH₂) & Aromatic (Ar-H) |

| ¹³C | ~20.0 | Acetoxy (CH₃) | |

| ¹³C | ~56.0 | Methoxy (OCH₃) | |

| ¹³C | ~105.0 - 153.0 | Aromatic & Vinyl Carbons | |

| ¹³C | ~169.0 | Carbonyl (C=O) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, a key feature of the acetoxy group. Other significant peaks would include those for C-H stretching in the aromatic and vinyl groups, C=C stretching of the aromatic ring and vinyl group, and C-O stretching of the ester and ether linkages.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| ~2950 - 2850 | C-H Stretch | Methoxy & Acetoxy |

| ~1740 | C=O Stretch | Ester (Acetoxy) |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Ester & Ether |

Mass Spectrometry (MS, ESI-MSn, GC-MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture before being ionized and detected by the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for less volatile or thermally labile compounds. It can be coupled with liquid chromatography (LC-ESI-MS). ESI-MS analysis of acetylated phenolic compounds has been successfully performed, often in negative ion mode, to identify the acetylated derivatives. nih.gov Tandem mass spectrometry (MSn) experiments can provide detailed structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. The fragmentation of related phenolic compounds often involves the loss of small neutral molecules like CO, CH₃, and H₂O.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Interpretation |

| GC-MS | Electron Ionization (EI) | 222 | Molecular Ion [M]⁺ |

| ESI-MS | Positive | 223 | [M+H]⁺ |

| ESI-MS | Positive | 245 | [M+Na]⁺ |

| ESI-MS | Negative | 221 | [M-H]⁻ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. It is widely used for the separation, identification, and quantification of phenolic compounds and their derivatives. nih.govresearchgate.net An HPLC system coupled with a Diode-Array Detector (DAD) allows for the acquisition of UV-Vis spectra of the eluting compounds, aiding in their identification. rsc.orgntu.edu.sgntu.edu.sgcityu.edu.hkresearchgate.net For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Preparative HPLC for Isolation and Purification

For obtaining high-purity this compound for research or as a reference standard, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. By collecting the fraction corresponding to the elution of this compound, a highly purified sample can be isolated. This method is scalable and can be used for the isolation of impurities for further characterization. sielc.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. kohan.com.tw For polymers derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating their performance envelope and processing conditions. kohan.com.twdntb.gov.ua

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. scu.ac.ir It is particularly effective for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. kohan.com.tw This parameter is critical as it defines the upper service temperature of amorphous polymers.

In the study of polymers analogous to poly(this compound), such as poly(4-vinylphenol) (PVPh), DSC is used to investigate miscibility and intermolecular interactions in polymer blends. For instance, when PVPh is blended with another polymer like poly(vinyl methyl ketone), the presence of a single glass transition temperature for all blend compositions, located between the Tg values of the pure components, indicates that the polymers are miscible. mdpi.com This miscibility is driven by favorable interactions, primarily hydrogen bonding between the hydroxyl group of the vinylphenol units and the carbonyl group of the ketone. mdpi.com The strength of these hydrogen bonds directly influences the Tg of the material; stronger interactions restrict polymer chain mobility, leading to a higher glass transition temperature. researchgate.net

Research on polymers derived from other lignin-based monomers, such as 4-vinyl guaiacol (B22219) (4VG), demonstrates that the Tg can be systematically tailored by modifying the chemical structure. By varying the length of alkyl ester or ether side chains on the 4VG monomer, homopolymers with Tg values ranging from 5 °C to 117 °C have been synthesized, showcasing the ability to tune thermal properties for specific applications. mdpi.com

Table 1: Glass Transition Temperatures (Tg) of Various Vinylphenol-Derived Polymers Measured by DSC

| Polymer System | Composition (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |

| Poly(4-vinylphenol) (PVPh) | 100 | ~150-180 | mdpi.com |

| Poly(vinyl methyl ketone) (PVMK) | 100 | ~25 | mdpi.com |

| PVPh/PVMK Blend | 80/20 | ~120 | mdpi.com |

| PVPh/PVMK Blend | 50/50 | ~70 | mdpi.com |

| PVPh/PVMK Blend | 20/80 | ~40 | mdpi.com |

| Poly(4-vinyl guaiacol) Derivative (Ethyl Ester) | 100 | 85 | mdpi.com |

| Poly(4-vinyl guaiacol) Derivative (Hexyl Ester) | 100 | 5 | mdpi.com |

| Poly(4-vinyl guaiacol) Derivative (Decyl Ester) | 100 | -21 | mdpi.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. deakin.edu.au This technique is essential for determining the thermal stability of polymers, providing information on decomposition temperatures, the presence of volatile components, and the amount of residual char at high temperatures.

For polymers derived from phenolic monomers, TGA reveals their degradation profiles. Studies on composite films made from poly(vinyl alcohol) (PVA) and various polyphenols show that the incorporation of phenolic compounds can enhance thermal stability. deakin.edu.au The phenolic additives act as radical scavengers, interrupting the degradation pathways and shifting the onset of decomposition to higher temperatures. deakin.edu.au Similarly, copolymers containing vinylphenol units exhibit greater thermal stability compared to their corresponding physical blends, a result attributed to the covalent integration of the stabilizing phenolic units into the polymer backbone. researchgate.net

The thermal decomposition of polymers derived from 4-vinyl guaiacol has been shown to occur at temperatures well above 200 °C, indicating good thermal stability suitable for many thermoplastic applications. mdpi.com The TGA curve provides critical data points, such as the temperature at 5% weight loss (Td5%), which is often used as a benchmark for the onset of thermal degradation.

Table 2: Thermal Decomposition Data from TGA for Related Polymer Systems

| Polymer System | Onset Decomposition Temp. (Td5%) (°C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 600 °C (%) | Reference |

| Poly(4-vinyl guaiacol) Derivative (Propyl Ether) | 337 | 397 | 31 | mdpi.com |

| Poly(4-vinyl guaiacol) Derivative (Hexyl Ether) | 352 | 401 | 26 | mdpi.com |

| Poly(vinyl alcohol) (PVA) | ~274 | 330, 440 | ~5 | deakin.edu.au |

| PVA / Pyrogallol Composite Film | ~300 | 350, 450 | ~10 | deakin.edu.au |

Molecular Weight and Polydispersity Characterization

The molecular weight and its distribution are defining characteristics of a polymer, profoundly influencing its mechanical, rheological, and solution properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. From the resulting chromatogram, several key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn.

In the synthesis of polymers from vinylphenols, GPC is a standard tool for characterization. For example, the radical polymerization of 4-vinyl guaiacol derivatives yields homopolymers with Mn values ranging from 7,900 to 32,000 g/mol and PDI values typically between 1.6 and 2.5, which is characteristic of free radical polymerization. mdpi.com In other studies involving the copolymerization of p-vinyl phenol (B47542), GPC analysis confirmed the formation of high molecular weight polymers, with Mw values reaching up to 75,500 g/mol . google.com The choice of GPC columns, eluent, and calibration standards (commonly polystyrene or polymethylmethacrylate) is critical for obtaining accurate and reproducible results. mdpi.comlcms.cz

Table 3: Molecular Weight Data of Vinylphenol-Based Polymers Determined by GPC/SEC

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) | Reference |

| Poly(4-vinyl guaiacol) | 4,500 | 6,750 | 1.5 | mdpi.com |

| Poly(4-vinyl guaiacol) Derivative (Butyl Ester) | 15,500 | 28,100 | 1.8 | mdpi.com |

| Poly(p-vinyl phenol-co-t-butyl acrylate) (42/58) | 33,000 | 75,500 | 2.3 | google.com |

| Poly(p-vinyl phenol-co-t-butyl acrylate) (41/59) | 17,500 | 39,200 | 2.2 | google.com |

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. usp.org The method is based on the principle that particles in a liquid are in constant random Brownian motion, which causes fluctuations in the intensity of scattered light. nih.gov DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic size via the Stokes-Einstein equation. nih.gov

While specific DLS data for poly(this compound) nanoparticles are not widely published, the methodology can be understood from studies on analogous systems like polystyrene nanoparticles. mdpi.com In a typical DLS analysis, a dilute suspension of the polymer nanoparticles is irradiated with a laser beam, and the scattered light is detected at a specific angle. The analysis yields the mean hydrodynamic diameter (often reported as the Z-average size) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. mdpi.com A low PDI value (typically < 0.1) indicates a narrow, monodisperse size distribution. usp.org DLS is an essential tool for quality control in applications where particle size is critical, such as in emulsions, biomedical carriers, and coatings. nih.gov

Table 4: Representative Particle Size Data from DLS for Polystyrene Nanoparticles

| Sample ID | Z-Average Hydrodynamic Radius (Rh,z) (nm) | Polydispersity Index (PDIDLS) | Analysis Method | Reference |

| PS-1 | 33.5 | 0.154 | Cumulant | mdpi.com |

| PS-2 | 25.0 | 0.055 | Cumulant | mdpi.com |

| PS-3 | 14.0 | 0.085 | Cumulant | mdpi.com |

Emerging Research Directions and Future Perspectives for 4 Acetoxy 3,5 Dimethoxystyrene

Scalable and Green Synthesis Optimization

The industrial viability of 4-acetoxy-3,5-dimethoxystyrene hinges on the development of efficient, scalable, and environmentally benign synthesis methods. Traditional chemical routes often involve harsh conditions and environmentally problematic reagents. uni-hannover.de Future research is therefore focused on optimizing greener alternatives.

A particularly promising approach is the use of chemoenzymatic cascades. rsc.org These processes combine the high selectivity of biocatalysts with the efficiency of chemical reactions. A key area of development is the use of phenolic acid decarboxylase (PAD) enzymes to convert bio-based phenolic acids, such as sinapinic acid, into the corresponding hydroxystyrene (B8347415) precursor (4-hydroxy-3,5-dimethoxystyrene). rsc.orgtuhh.de This enzymatic step is followed by a chemical acetylation to yield the final product.

Key optimization strategies include:

Solvent Selection: The use of renewable, non-toxic solvents is critical. Research has identified cyclopentyl methyl ether (CPME) as a promising green solvent that can support both the enzymatic and chemical steps in a one-pot process. uni-hannover.de

Catalyst Heterogenization: Immobilizing the PAD enzyme on a solid support enhances its stability and allows for easy recovery and reuse, which is crucial for scalable industrial processes. tuhh.de

Process Intensification: Developing continuous flow processes, for instance using rotating bed reactors, can significantly improve reaction efficiency and throughput, moving from laboratory-scale batches to industrial-scale production. uni-hannover.de A chemoenzymatic cascade has been successfully demonstrated on a 1-liter scale, yielding high purity product. rsc.org

| Parameter | Traditional Synthesis | Green Chemoenzymatic Route |

| Precursor | Petroleum-based chemicals | Lignin-derived phenolic acids (e.g., Sinapinic acid) tue.nl |

| Catalyst | Inorganic catalysts uni-hannover.de | Phenolic Acid Decarboxylase (PAD) rsc.org |

| Solvent | Conventional organic solvents | Renewable solvents (e.g., CPME) uni-hannover.de |

| Process | Multi-step with intermediate work-ups uni-hannover.de | One-pot, two-step cascade rsc.org |

| Environmental Impact | Higher waste, use of hazardous materials | Lower waste, use of benign reagents tuhh.de |

This table provides a comparative overview of traditional versus green synthesis routes for styrene (B11656) alternatives.

Novel Polymer Architectures and Functional Materials Development

This compound serves as a bio-based alternative to petroleum-derived styrene, enabling the creation of novel polymers with tailored functionalities. tue.nl Research in this area is focused on moving beyond simple homopolymers to develop more complex and functional materials.

Future development will likely concentrate on:

Controlled Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can be used to synthesize well-defined polymer architectures. wikipedia.org These techniques allow for precise control over molecular weight, polydispersity, and block copolymer formation, which are essential for high-performance applications.

Functional Polymers: The acetoxy group is a key feature, acting as a protecting group for the phenolic hydroxyl. After polymerization, this group can be easily hydrolyzed to yield poly(4-hydroxy-3,5-dimethoxystyrene). tue.nl The resulting free phenolic hydroxyls provide sites for further chemical modification, enabling the development of functional materials such as adhesives, coatings, and materials for electronics. wikipedia.org

High-Performance Materials: The presence of two methoxy (B1213986) groups on the aromatic ring, characteristic of syringyl lignin (B12514952) units, significantly influences the properties of the resulting polymer. nih.gov For instance, polymers derived from syringyl methacrylate, a structurally similar monomer, exhibit a remarkably high glass transition temperature (Tg), which imparts excellent thermal stability. nih.govacs.org This suggests that polymers from this compound could be developed for high-temperature applications.

Elucidation of Advanced Mechanistic Biological Interactions

While the primary application of this compound is in materials science, its structural similarity to naturally occurring phenolic compounds suggests it may possess interesting biological activities. Its precursors and related compounds, derived from the syringyl (S) unit of lignin, are known to have various pharmacological effects. chemicalbook.comfrontiersin.org For example, syringin (B1682858) and other related molecules exhibit immunomodulatory, antioxidant, and anti-inflammatory properties. frontiersin.orgmdpi.com

Emerging research could explore:

Antioxidant and Anti-inflammatory Potential: The core phenolic structure is a well-known motif in antioxidant compounds. Future studies could investigate whether the deacetylated form, 4-hydroxy-3,5-dimethoxystyrene, can act as a radical scavenger or modulate inflammatory pathways. The syringyl structure itself has been shown to influence antibacterial properties in lignin-derived oligomers. mdpi.com

Enzymatic Interactions: Understanding how enzymes interact with syringyl-type compounds is crucial. For instance, polyphenol oxidases have been shown to catalyze the ortho-hydroxylation and demethoxylation of S-type phenolic compounds, which could be a route for biological modification or degradation. nih.govresearchgate.net This knowledge could be applied to develop biocatalytic routes for modifying polymers or understanding their environmental fate.

Metabolic Pathways: Research into how microorganisms metabolize S-type lignin compounds is advancing. Studies on organisms like Pseudomonas putida are elucidating pathways for the catabolism of syringate, which could be engineered to produce other value-added chemicals. nih.gov Understanding these pathways is essential for developing integrated biorefinery processes and assessing the biodegradability of new polymers.

Exploration of Structure-Property Relationships for Tailored Applications

A key advantage of using bio-based monomers is the ability to leverage their inherent chemical diversity to tailor material properties. The structure of this compound, with its specific substitution pattern on the aromatic ring, is a prime example.

Future research will focus on systematically mapping the relationship between the monomer's structure and the final polymer's properties:

Influence of Methoxy Groups: The two methoxy groups ortho to the phenolic oxygen have a profound effect on the polymer's properties. Compared to polymers derived from 4-hydroxystyrene (p-coumaryl unit) or 4-hydroxy-3-methoxystyrene (guaiacyl unit), the additional methoxy group in the syringyl structure is expected to increase the glass transition temperature (Tg) and modify the polymer's solubility and mechanical strength. nih.gov

Copolymerization Studies: By copolymerizing this compound with other bio-based or conventional monomers, a wide range of properties can be accessed. For example, copolymerization with softer monomers could be used to tune the flexibility and toughness of the resulting material.

Computational Modeling: Molecular modeling and simulation can be employed to predict how changes in monomer structure will affect polymer chain packing, thermal properties, and mechanical response. This predictive capability can accelerate the design of new materials for specific applications, from rigid, high-temperature plastics to functional coatings. tuhh.de

| Monomer Unit | Number of Methoxy Groups | Typical Polymer Tg (°C) | Potential Applications |